molecular formula C19H27NO3S B6716296 2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide

2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide

Cat. No.: B6716296
M. Wt: 349.5 g/mol
InChI Key: HHZXCBUYDDYKBP-UFFKYAFASA-N
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Description

2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a unique structure that includes a dioxothiolan ring and an indane derivative, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide typically involves multiple steps:

    Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Indane Derivative Preparation: The indane derivative can be synthesized through the reduction of indanone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reaction: The final step involves coupling the dioxothiolan ring with the indane derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide involves its interaction with molecular targets such as ROCK2. The compound binds to the hinge region of ROCK2, inhibiting its activity and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Belumosudil: Another ROCK2 inhibitor with a different chemical structure.

    Fasudil: A ROCK inhibitor used in the treatment of cerebral vasospasm.

Uniqueness

2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide is unique due to its dioxothiolan ring and indane derivative, which provide distinct chemical properties and biological activities compared to other ROCK inhibitors.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-13(2)18-10-15(16-5-3-4-6-17(16)18)11-20-19(21)9-14-7-8-24(22,23)12-14/h3-6,13-15,18H,7-12H2,1-2H3,(H,20,21)/t14?,15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZXCBUYDDYKBP-UFFKYAFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)CNC(=O)CC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CNC(=O)CC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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